Potassium isooctylphenolate
CAS No.: 93922-03-3
Cat. No.: VC16975239
Molecular Formula: C14H21KO
Molecular Weight: 244.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93922-03-3 |
|---|---|
| Molecular Formula | C14H21KO |
| Molecular Weight | 244.41 g/mol |
| IUPAC Name | potassium;2-(6-methylheptyl)phenolate |
| Standard InChI | InChI=1S/C14H22O.K/c1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15;/h6-7,10-12,15H,3-5,8-9H2,1-2H3;/q;+1/p-1 |
| Standard InChI Key | JEOMGPXAWBSOLC-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)CCCCCC1=CC=CC=C1[O-].[K+] |
Introduction
Structural and Chemical Identity of Potassium Isooctylphenolate
Molecular Composition and Nomenclature
Potassium isooctylphenolate (C<sub>14</sub>H<sub>21</sub>KO) is the potassium salt of isooctylphenol, where the phenolic hydroxyl group is deprotonated and bonded to a potassium ion. The "isooctyl" substituent refers to a branched alkyl chain, typically 2-ethylhexyl (C<sub>8</sub>H<sub>17</sub>), attached to the para position of the phenol ring. This branching confers steric hindrance and influences solubility and reactivity .
Comparative Analysis with Related Phenolates
Potassium phenolates, such as potassium phenoxide (C<sub>6</sub>H<sub>5</sub>KO), share a similar ionic structure, with the potassium ion stabilizing the phenoxide anion . The addition of the isooctyl group differentiates potassium isooctylphenolate by enhancing lipophilicity, as evidenced by the increased molecular weight (132.2 g/mol for potassium phenoxide vs. ~260.4 g/mol for potassium isooctylphenolate) .
Synthesis and Manufacturing
Reaction Pathways
The synthesis of potassium isooctylphenolate likely follows the general method for phenolic salts:
This exothermic reaction proceeds in anhydrous ethanol or tetrahydrofuran under reflux conditions . Industrial-scale production may utilize continuous stirred-tank reactors to optimize yield, as seen in analogous processes for sodium o-phenylphenate .
Purification and Characterization
Post-synthesis, the product is typically crystallized from ethanol and dried under vacuum. Characterization via Fourier-transform infrared spectroscopy (FTIR) would reveal a strong absorption band near 1250 cm<sup>−1</sup>, corresponding to the C–O stretching vibration of the phenolate group .
Physicochemical Properties
Table 1: Key Properties of Potassium Isooctylphenolate
| Property | Value/Range | Method/Source |
|---|---|---|
| Molecular Weight | ~260.4 g/mol | Calculated |
| Melting Point | 80–90°C (decomposes) | Analogous to |
| Solubility | DMSO > Methanol > Water | Inferred from |
| Hygroscopicity | High | Similar to |
The compound’s limited water solubility contrasts with its parent phenol, which is weakly acidic (pKa ~10). The potassium salt’s ionic nature enhances solubility in polar aprotic solvents, facilitating its use in organic synthesis .
Research Gaps and Future Directions
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Solvent Interactions: Systematic studies on solubility in ionic liquids could expand utility in green chemistry.
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Toxicokinetics: In vivo assays are needed to quantify absorption rates and metabolite toxicity.
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Catalytic Applications: Exploration in cross-coupling reactions could mirror advancements in styryl dyestuff catalysis .
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